N-(5-(苯并[d][1,3]二氧杂环-5-基)-1,3,4-恶二唑-2-基)-4-(甲磺酰基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide). It also contains a 1,3,4-oxadiazole ring and a benzo[d][1,3]dioxol-5-yl group .
Molecular Structure Analysis
The compound contains several functional groups, including a benzamide, a 1,3,4-oxadiazole ring, and a benzo[d][1,3]dioxol-5-yl group. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, compounds with similar structures have been involved in reactions like aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzamide and 1,3,4-oxadiazole groups could influence its solubility, stability, and reactivity .科学研究应用
抗癌和抗炎应用
研究表明,取代的苯甲酰胺/苯磺酰胺(包括 N-(5-(苯并[d][1,3]二氧杂环-5-基)-1,3,4-恶二唑-2-基)-4-(甲磺酰基)苯甲酰胺的化学结构)具有显著的抗炎和抗癌特性。这些化合物已被合成并评估了其对癌细胞系的有效性,表现出从中等至优异的抗癌活性。这样的发现表明在治疗各种癌症中具有潜在的治疗应用 (Gangapuram & Redda, 2009).
抗菌和抗真菌活性
该化合物的衍生物已被探索其抗菌和抗真菌潜力。研究表明,这些化合物表现出中等至显着的抗菌和抗真菌活性。这表明它们在开发新的抗菌剂以对抗传染病方面具有潜在的用途 (Suresh Kumar, Prasad, & Chandrashekar, 2013).
抗病毒研究
在抗病毒研究领域,一些衍生物已被合成并测试其抗 HIV 活性。尽管最初的研究显示在细胞模型中对 HIV-1 和 HIV-2 复制没有选择性抑制,但其结构的修饰可能会导致开发出新的抗病毒剂。这突出了持续研究和结构优化在发现有效的抗病毒药物中的重要性 (Syed et al., 2011).
材料科学应用
除了生物医学应用之外,该化合物的衍生物已在材料科学中得到探索。例如,具有侧基芳香族聚酰胺和由它们制成的薄膜表现出良好的热稳定性和在特定溶剂中的溶解性,可以浇铸成薄的柔性薄膜。这开辟了在工业用途上创造具有特定机械和光学性质的材料的应用 (Sava et al., 2003).
未来方向
属性
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S/c1-27(22,23)12-5-2-10(3-6-12)15(21)18-17-20-19-16(26-17)11-4-7-13-14(8-11)25-9-24-13/h2-8H,9H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGYFKDQISMTED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。